molecular formula C15H12F2O B1431453 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde CAS No. 1350760-27-8

2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde

Cat. No. B1431453
M. Wt: 246.25 g/mol
InChI Key: ZVQMAFXGZUNPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde is a chemical compound with the CAS Number: 1350760-27-8 . It has a molecular weight of 246.26 and its IUPAC name is 2’,4’-difluoro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organometallic Intermediates

The study by Schlosser and Rausis (2004) demonstrates the structural proliferation of 2,6-difluoropyridine derivatives through organometallic intermediates, highlighting the utility of these compounds in synthesizing a wide array of further derivatives using modern organometallic methods. This approach could be applicable to the synthesis and manipulation of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde derivatives for various research applications (Schlosser & Rausis, 2004).

Green Synthesis

Gomha et al. (2020) explored green synthesis methods to create novel 1,4-dihydropyridine-3,5-Dicarbohydrazones under grind-stone chemistry, which is a solvent-free, eco-friendly approach. This method could potentially be adapted for the synthesis of eco-friendly derivatives of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde, reflecting a growing trend towards more sustainable chemical synthesis processes (Gomha et al., 2020).

Synthesis of Substituted Compounds

The research by Muchowski and Hess (1988) on the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene offers an efficacious synthesis route to 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes. This study underscores the potential of specific lithiation techniques in synthesizing substituted derivatives, which could be relevant for creating specific derivatives of 2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde for targeted research applications (Muchowski & Hess, 1988).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

4-(2,4-difluorophenyl)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQMAFXGZUNPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2)F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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